molecular formula C12H13N3O B6146659 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine CAS No. 1692569-24-6

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B6146659
CAS No.: 1692569-24-6
M. Wt: 215.3
InChI Key:
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Description

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features both benzofuran and pyrazole moieties. Compounds containing these structures are known for their diverse biological activities and potential applications in medicinal chemistry. The benzofuran ring is a common structural motif in many natural products and synthetic compounds with significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine typically involves the construction of the benzofuran and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring, followed by the formation of the pyrazole ring through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability. The use of catalysts and specific reaction conditions can further improve the overall process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-5-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The benzofuran and pyrazole rings can interact with enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-dihydro-2-benzofuran-5-yl)-3-methyl-1H-pyrazol-5-amine
  • 1-(1,3-dihydro-2-benzofuran-5-yl)-5-ethyl-1H-pyrazol-3-amine
  • 1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-4-amine

Uniqueness

1-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. The combination of benzofuran and pyrazole moieties also contributes to its distinct properties compared to other similar compounds.

Properties

CAS No.

1692569-24-6

Molecular Formula

C12H13N3O

Molecular Weight

215.3

Purity

95

Origin of Product

United States

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